1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine - 321848-33-3

1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

Catalog Number: EVT-3261796
CAS Number: 321848-33-3
Molecular Formula: C20H23N3S
Molecular Weight: 337.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole []

  • Compound Description: This compound features a central pyrazole ring with a thiazole and a triazole ring attached. This structure, particularly the presence of a pyrazole ring, is relevant to the target compound. The compound exhibits interesting structural features, such as an envelope conformation of the pyrazole ring and various intermolecular interactions (C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions). []

2. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole []

  • Compound Description: This compound is a complex heterocycle synthesized via a condensation reaction between an aldehyde and a hydrazine. It contains a pyrazole ring, similar to the target compound. The structure of this compound was confirmed through X-ray diffraction and spectral analysis. []

3. 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline []

  • Compound Description: This molecule includes a 4,5-dihydropyrazole ring connected to a quinoline ring system, a thiophene ring, and phenyl ring substituents. The spatial arrangement of these rings is notable, with specific dihedral angles reported between them. The crystal structure reveals weak intermolecular C—H⋯N hydrogen bonds and other interactions (C—H⋯π and π–π stacking) that contribute to its overall architecture. []

4. 4-[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides []

  • Compound Description: This class of compounds was investigated for their inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and II). They exhibited promising inhibition profiles against these enzymes, suggesting potential therapeutic applications. []

5. 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: This compound contains multiple heterocyclic rings, including pyrazole and thiophene rings. It also displays an intramolecular N—H⋯O interaction forming an S(6) ring motif. The molecule's conformation is characterized by specific dihedral angles between its ring systems, which are nearly coplanar. Notably, this compound exhibits thienyl-ring flip disorder in its crystal structure. []

6. 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) []

  • Compound Description: This molecule, designated S1RA (E-52862), is a potent σ(1) receptor (σ(1)R) antagonist. Its development stemmed from a series of 1-arylpyrazoles, highlighting the importance of the pyrazole moiety for its activity. Key structural features include a basic amine, an ethylenoxy spacer, and a small cyclic amine for selectivity against σ(2)R. S1RA demonstrated efficacy in preclinical models of neurogenic and neuropathic pain and possessed favorable physicochemical and pharmacokinetic properties, leading to its selection as a clinical candidate. []

7. 2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide []

  • Compound Description: This compound serves as a key building block in the synthesis of novel acridines, tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines, and tri-substituted methanes. Its versatility in forming these complex heterocycles makes it a valuable intermediate in organic synthesis. []

8. 4-(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One []

  • Compound Description: This series of compounds are characterized by a pyrazolone core with a p-tolyl group at the 1-position and a complex substituent at the 4-position. The substituent comprises a 2-azitidinone ring, a sulfonamide group, and various aromatic rings. These compounds displayed significant antibacterial activity, some surpassing the potency of streptomycin. Additionally, some exhibited moderate to good antioxidant properties. []

9. 4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones []

  • Compound Description: This class of compounds is formed through a four-component condensation reaction involving a phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde. The reaction proceeds efficiently in acetic acid using sodium acetate as a base. []

10. 5-Methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 5-methyl-4-(5-methyl-1H-pyrazol-2-ium-3-yl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-ide monohydrate []

  • Compound Description: This compound exists as a co-crystal of a neutral molecule and its zwitterionic tautomer, along with a water molecule. Hydrogen bonding is significant in its crystal structure, leading to the formation of supramolecular layers. []

11. 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) []

  • Compound Description: AZD1480 is a potent Jak2 inhibitor developed for the potential treatment of myeloproliferative neoplasms. Its structure features a pyrazol-3-yl pyrimidin-4-amine core, which is essential for its inhibitory activity against Jak2. []

12. 6-Chloro-3-(1-phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2-methyl-4-phenylquinolines []

  • Compound Description: This class of compounds is synthesized from quinolinyl chalcones using an eco-friendly microwave-assisted method. They are structurally related to pyrazoline derivatives. []

13. 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol []

  • Compound Description: This series of nine novel pyrazole-based heterocycles, incorporating a sugar moiety, were designed and synthesized as potential antidiabetic agents. []

14. 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one []

  • Compound Description: This compound, synthesized from 2,3-dichloropyridine, exhibits notable insecticidal activity against Plutella xylostella (diamondback moth), showing 100% mortality at a concentration of 1 ppm. []

15. Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate []

  • Compound Description: This compound exhibits a distinct polarized structure due to the nitroaniline moiety. The molecules form chains through hydrogen bonds, specifically N—H⋯O(carbonyl) and C—H⋯O(nitro) interactions, creating edge-fused R(2)2(16) and R(2)2(22) ring motifs. []

16. Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate []

  • Compound Description: Derived from methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate through reduction and ring formation, this compound crystallizes with Z′ = 2 in the space group P-1. Its crystal structure features sheets of R(4)4(28) rings formed by N—H⋯N and C—H⋯O(carbonyl) hydrogen bonds between the two independent molecular types. []

17. catena-poly[bis(μ2-thiocyanato-κ2N:S)-(2-(5-methyl-1H-pyrazol-3-yl)pyridine-κ2N,N′)cadmium(II)]–dioxane (1/1) []

  • Compound Description: This cadmium(II) complex features a chain-like structure (catena) where cadmium ions are bridged by thiocyanate ligands and coordinated by 2-(5-methyl-1H-pyrazol-3-yl)pyridine ligands. []

18. 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one []

  • Compound Description: This compound, synthesized from a hydrazide precursor, features a pyrazolone ring linked to an imidazopyridine moiety through a thiomethylene bridge. []

19. 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines []

  • Compound Description: This series of compounds is derived from the condensation of 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one with various aldehydes. []

20. 3-(5-(Aryl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-ones []

  • Compound Description: This class of compounds was synthesized and characterized for potential antibacterial and antioxidant properties. They were derived from coumarin derivatives and exhibited promising activity profiles. []

21. (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one []

  • Compound Description: This heterocyclic compound, synthesized via a multi-step reaction sequence, contains a pyrazole ring linked to benzofuran, thiazolidinone, and phenyl rings. Its structure was confirmed using X-ray diffraction and spectral analysis. []

22. (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-benzenesulfonamide []

  • Compound Description: This Schiff base ligand and its molybdenum(VI) complex, cis-[MoO2(L)2], were synthesized and characterized using various spectroscopic techniques. Computational studies (DFT) were performed to investigate their electronic structure, geometry, and properties. These compounds displayed potential for biological activity based on their in silico bioactivity scores, drug-likeness properties, and ADME profiles. []

23. 3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones []

  • Compound Description: Two isostructural compounds in this series, containing both pyrazole and thiophene rings, are characterized by a disordered thiophene unit in their crystal structures. These molecules assemble into sheets through C—H⋯N and C—H⋯O hydrogen bonds. []

24. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole []

  • Compound Description: This compound features a central 4,5-dihydropyrazole ring connected to a thiazole ring, a triazole ring, and two fluorophenyl groups. The molecule exhibits a nearly planar conformation, except for one fluorophenyl group oriented perpendicularly. Crystallization from DMF yields a triclinic PĪ structure with two independent molecules in the asymmetric unit. []

25. 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole []

  • Compound Description: This molecule is structurally similar to the previous compound, differing only in the substitution on the 4-position of the thiazole ring (fluorine instead of chlorine). It is also isostructural with the chlorine analog, crystallizing in a triclinic PĪ space group with two independent molecules in the asymmetric unit. []

26. 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles []

  • Compound Description: This class of compounds is prepared by a multi-step synthesis involving chalcone formation, pyrazoline-N-thioamide synthesis, and finally, cyclization with various ketones. These compounds highlight the versatility of synthetic methods for assembling complex heterocyclic systems. []

27. 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles []

  • Compound Description: This class of compounds is synthesized by reacting N-pyrazoline-thioamides with 4-bromoacetyl-1,2,3-triazoles under basic conditions. The high yields (84–87%) of these reactions highlight their efficiency in constructing these heterocyclic systems. []

28. 3-(Difluormethyl)-1-methyl-n-(3′,4′,5′-trifluor[1,1′-biphenyl]-2-yl)-1h-pyrazol-4-carboxamide []

  • Compound Description: A novel crystalline form of this compound has been discovered. The invention also details processes for its production and its use in plant protection formulations. []

29. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid []

  • Compound Description: This compound and its corresponding methyl ester are regiospecifically synthesized. The structure of this compound was unambiguously determined through single-crystal X-ray analysis. []

30. Methyl 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionate []

  • Compound Description: This compound is the methyl ester of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, prepared through esterification. The crystal packing of this compound is characterized by weak C-H⋯A interactions. []

31. (3Z)-3-{1-[(5-Phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one []

  • Compound Description: This compound, containing a pyrazole ring linked to a dihydrofuranone moiety, forms chains through N—H⋯O hydrogen bonds in its crystal structure. []

32. (3Z)-3-{1-[(5-Methyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one-6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1/1) []

  • Compound Description: This compound, formed as a stoichiometric adduct with a different constitution but the same composition as (3Z)-3-{1-[(5-phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one, features a complex structure with a pyrazole ring linked to a dihydrofuranone and a pyrazolopyrimidine unit. Its crystal structure reveals a ribbon-like arrangement formed by a combination of O—H⋯N and N—H⋯O hydrogen bonds. []

33. 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine []

  • Compound Description: This series of compounds was successfully synthesized by condensing 1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aromatic amines. Notably, biological activity studies revealed that derivatives with a chlorine substituent exhibited enhanced toxicity against six bacterial strains. []

34. 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles []

  • Compound Description: This series of compounds was synthesized via the cyclization of 2-(benzo[d]thiazol-2-yl)acetohydrazide with various aromatic aldehydes. Biological activity studies of these compounds revealed that chloro-substituted derivatives, particularly those with an additional methoxy group, displayed increased toxicity against tested bacterial strains. []

35. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

  • Compound Description: This compound features two pyrazole rings, one of which is part of a dihydropyrazole system. The molecule also includes a thiazole ring and various substituents. Notably, its crystal structure exhibits C—H⋯Cl interactions leading to chains parallel to the b-axis. []

36. 2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazolecadmium(II) dichloride [, ]

  • Compound Description: This cadmium(II) complex features a distorted trigonal bipyramidal coordination geometry around the cadmium ion. The ligand, 2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazole, coordinates to the cadmium ion through three nitrogen atoms. The crystal structure reveals intermolecular hydrogen bonds between the NH group of the benzimidazole moiety and a chlorine atom of an adjacent molecule, forming chains. [, ]

37. 4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1) []

  • Compound Description: DRC-KS1 is a novel molecule identified through computational docking studies as a potential inhibitor of Staphylococcus aureus sortase A. It exhibited an MIC value of 108.2 µg/mL against the target enzyme. []

38. (Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2) []

  • Compound Description: DRC-KS2, another novel molecule discovered through computational methods, targets Staphylococcus aureus sortase A. It demonstrated promising inhibitory activity with an MIC value of 45.8 µg/mL. []

Properties

CAS Number

321848-33-3

Product Name

1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine

Molecular Formula

C20H23N3S

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C20H23N3S/c1-15-4-6-16(7-5-15)14-23-10-8-17(9-11-23)18-13-19(22-21-18)20-3-2-12-24-20/h2-7,12-13,17H,8-11,14H2,1H3,(H,21,22)

InChI Key

QWKVLFDZMMXCIJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C3=CC(=NN3)C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C3=CC(=NN3)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.